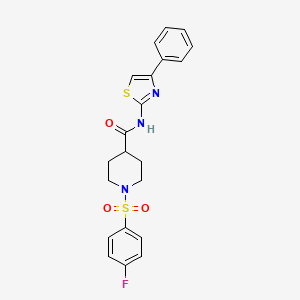

1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c22-17-6-8-18(9-7-17)30(27,28)25-12-10-16(11-13-25)20(26)24-21-23-19(14-29-21)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOJTPDULLBYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.

Attachment of the Thiazole Ring: The thiazole ring is attached through a condensation reaction with thioamides and α-haloketones.

Addition of the Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing thiazole and sulfonamide functionalities exhibit promising anticancer activities. The thiazole ring is known for its role in inhibiting various cancer cell lines by interfering with cellular signaling pathways. In particular, derivatives similar to the target compound have shown cytotoxic effects against breast cancer cells and other malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the sulfonamide group may enhance this activity by improving solubility and bioavailability .

Anti-inflammatory Effects

Thiazole-containing compounds have been associated with anti-inflammatory activities, making them useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) on the sulfonyl phenyl ring correlate with lower synthetic yields (16–53%) compared to electron-donating groups (e.g., methyl: 72%) .

- Fluorine substitution (as in the target compound) may enhance metabolic stability and binding affinity in drug design, though specific data for this compound is unavailable .

Analogues with Modified Heterocyclic Moieties

Variations in the heterocyclic component (e.g., thiazole vs.

Key Observations :

- Thiazole rings (as in the target compound) may enhance binding to biological targets through hydrogen bonding and aromatic interactions , whereas oxadiazoles (e.g., ) are often used to improve metabolic stability .

- Replacement of the heterocycle with an alkyl chain (e.g., ) reduces molecular complexity but may decrease target specificity .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogs (e.g., sulfonylation of piperidine followed by carboxamide coupling), with yields influenced by substituent electronic effects .

- Structure-Activity Relationships (SAR) : Fluorine and chlorine atoms on the sulfonyl group may enhance target binding but reduce synthetic efficiency. Thiazole rings improve aromatic interactions compared to oxadiazoles .

- Knowledge Gaps: No data on the target compound’s pharmacokinetics, toxicity, or specific biological targets is available. Further studies should prioritize in vitro assays and molecular docking (e.g., using BACE1 or SARS-CoV-2 protease models as in ).

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its pharmacological properties based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Piperidine Core : The piperidine ring is synthesized through standard coupling reactions, often employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

- Sulfonation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.

- Thiazole Substitution : The thiazole moiety is attached via nucleophilic substitution reactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains. The compound was tested against Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies revealed that the compound demonstrated a minimum inhibitory concentration (MIC) in the range of 10-50 µg/mL, suggesting potent antibacterial activity comparable to established antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition could have implications for neurodegenerative diseases.

- Urease : Inhibition may be beneficial for treating infections caused by urease-producing bacteria.

Inhibition assays showed that the compound effectively reduced enzyme activity by over 50% at concentrations around 20 µM .

Anticancer Properties

Preliminary studies suggest potential anticancer activity. The compound was tested against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results indicated a significant reduction in cell viability, with IC50 values ranging from 15 to 30 µM, highlighting its potential as an anticancer agent .

The biological activities of the compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The sulfonyl and thiazole groups may facilitate binding to specific receptors or enzymes.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds. For instance:

- A study on similar piperidine derivatives demonstrated promising results in treating bacterial infections and showed low cytotoxicity in normal cell lines .

- Another case study highlighted the use of thiazole-containing compounds in targeting multidrug-resistant bacterial strains, providing a potential therapeutic avenue for resistant infections .

Summary of Research Findings

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-fluorophenylsulfonyl chloride) with a piperidine-4-carboxamide scaffold bearing a thiazolyl substituent. A stepwise approach is advised:

Sulfonylation : React the piperidine core with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 4–6 hours.

Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine with 4-phenylthiazol-2-amine in DMF or THF.

Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor reaction progress via TLC or LC-MS. Yields can be improved by controlled temperature (e.g., 50°C for amide coupling) and inert atmospheres to minimize hydrolysis .

Basic: What analytical techniques are critical for structural characterization and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm sulfonyl and carboxamide linkages. Key signals include:

- Piperidine protons (δ 2.5–3.5 ppm, multiplet).

- Sulfonyl group (no direct signal; confirmed via at ~110–120 ppm).

- High-Resolution Mass Spectrometry (HRMS-ESI+) : Validate molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- HPLC : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm).

- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.4% of theoretical values .

Advanced: How do substituents at the benzylic position influence the compound’s inhibitory activity against T-type Ca2+^{2+}2+ channels?

Answer:

Structure-activity relationship (SAR) studies reveal that dialkyl substituents (e.g., ethyl, isopropyl) at the benzylic position enhance inhibitory potency by:

- Increasing lipophilicity, improving membrane permeability.

- Stabilizing hydrophobic interactions with channel residues (e.g., Val/Ile-rich regions).

For example, replacing a methyl group with ethyl at this position increased IC values by ~3-fold in electrophysiological assays. Molecular dynamics simulations suggest these groups reduce conformational flexibility, favoring target engagement .

Advanced: What computational strategies can predict molecular targets or binding modes for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like ion channels or enzymes. Key parameters:

- Grid box centered on known binding pockets (e.g., T-type Ca channel α1G subunit).

- Scoring functions weighted for hydrogen bonds (sulfonyl/carboxamide groups) and π-π stacking (thiazole-phenyl moiety).

- Pharmacophore Mapping : Align structural features (e.g., sulfonyl acceptor, aromatic rings) with validated inhibitors.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein interaction frequency .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Standardize protocols (e.g., patch-clamp vs. fluorescence-based Ca assays).

- Compound Purity : Re-evaluate batches with HPLC and NMR; impurities >2% can skew IC.

- Structural Analogues : Compare substituent effects (e.g., para-fluoro vs. meta-chloro sulfonyl groups). For instance, a 2019 study found that 4-fluorophenyl derivatives showed 40% higher selectivity over L-type Ca channels than chloro analogues .

Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Answer:

- Oral Bioavailability : Administer 10 mg/kg in rodent models; measure plasma concentrations via LC-MS/MS. Target AUC >500 ng·h/mL.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation. Aim for t >60 minutes.

- Blood-Brain Barrier Penetration : Calculate logP (optimal 2–3) and perform in situ perfusion assays. Free brain/plasma ratios >0.3 indicate CNS activity potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.